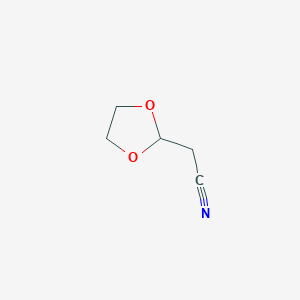
(1,3-Dioxolan-2-yl)acetonitrile
Vue d'ensemble
Description
“(1,3-Dioxolan-2-yl)acetonitrile” is a chemical compound with the molecular formula C5H7NO2 . It is also known as "2-(Cyanomethyl)-1,3-dioxolane" . The compound is a liquid at 20 degrees Celsius .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1,3-dioxolane ring attached to a nitrile group . The molecular weight is 113.12 .Physical And Chemical Properties Analysis
“this compound” is a liquid at 20 degrees Celsius . It has a boiling point of 95 °C at 13 mmHg and a specific gravity of 1.14 at 20/20 . The refractive index is 1.44 .Applications De Recherche Scientifique
Electrochemical Applications
1,3-Dioxolan-2-yl acetonitrile has been explored for use in electrolytes for double-layer capacitors, particularly at low temperatures. Its addition to standard acetonitrile solvent in capacitor electrolytes has shown to extend the operational range of test cells beyond that of commercially available cells, indicating its potential in enhancing the performance of capacitors in cold environments (West et al., 2008).
Separation Techniques
This compound plays a role in the separation of chemicals from aqueous solutions. It has been found effective in inducing phase splitting in solutions containing 1,3-dioxolane and other substances, which facilitates the separation process (Gupta et al., 2016).
Chemical Sensing
In the field of chemical sensing, 1,3-dioxolan-2-yl acetonitrile has been utilized in the development of fluorescent probes. These probes have shown selective responses to certain metal ions in different solvents, indicating its utility in detecting and quantifying specific chemical substances (Fang et al., 2014).
Organic Synthesis
The compound is also relevant in organic synthesis, particularly in protecting groups for ketones and aldehydes. It has been used for the 1,3-dioxolanation of carbonyl compounds, indicating its role in complex organic synthesis processes (Lillie & Avery, 1994).
Renewable Chemicals and Catalysis
1,3-Dioxolan-2-yl acetonitrile is involved in catalysis, especially in condensation reactions using renewable materials like glycerol. It aids in the formation of potential novel platform chemicals, demonstrating its importance in green chemistry and sustainable processes (Deutsch et al., 2007).
Energy Storage
Additionally, it has been studied for increasing the energy density in non-aqueous vanadium redox flow batteries. The use of a solvent mixture including 1,3-dioxolan-2-yl acetonitrile has shown promising results in improving the solubility of active species in these batteries (Herr et al., 2014).
Safety and Hazards
“(1,3-Dioxolan-2-yl)acetonitrile” is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include using the compound only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mécanisme D'action
Target of Action
It’s structurally related to 1,3-dioxolane, which is known to interact with muscarinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
For instance, (+)-cis-Dioxolane, a derivative of 1,3-dioxolane, acts as a muscarinic acetylcholine receptor agonist . Agonists bind to receptors and activate them to produce a biological response.
Biochemical Pathways
If it acts similarly to 1,3-dioxolane derivatives, it might influence the cholinergic system, which is involved in numerous physiological functions, including memory, learning, and muscle contraction .
Pharmacokinetics
Its molecular weight (11312 g/mol) and formula (C5H7NO2) suggest that it may have suitable properties for absorption and distribution
Result of Action
If it acts similarly to 1,3-dioxolane derivatives, it might stimulate muscarinic acetylcholine receptors, leading to various physiological responses, such as muscle contraction or modulation of heart rate .
Analyse Biochimique
Biochemical Properties
(1,3-Dioxolan-2-yl)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in reactions involving carbonyl compounds, where it forms cyclic acetals and ketals . These interactions are crucial for the stability and reactivity of the compound in different biochemical environments. The nature of these interactions often involves the formation of stable intermediates, which can further react to form more complex structures .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns . This modulation can result in altered cellular metabolism, affecting the overall function and health of the cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . The compound’s ability to form stable cyclic structures allows it to interact with various enzymes, potentially inhibiting or enhancing their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in cumulative effects on cellular function, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic pathways can influence the compound’s overall activity and its effects on cellular metabolism. The presence of this compound can alter metabolic flux and metabolite levels, impacting the biochemical balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficient transport and distribution of this compound are essential for its biochemical activity and overall effectiveness in research applications .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its overall efficacy in biochemical research .
Propriétés
IUPAC Name |
2-(1,3-dioxolan-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c6-2-1-5-7-3-4-8-5/h5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGGISCDILSVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631154 | |
| Record name | (1,3-Dioxolan-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26118-19-4 | |
| Record name | 1,3-Dioxolane-2-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26118-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,3-Dioxolan-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,3-Dioxolan-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1371340.png)


![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B1371345.png)
![6-Azaspiro[4.5]decan-9-ol](/img/structure/B1371348.png)



